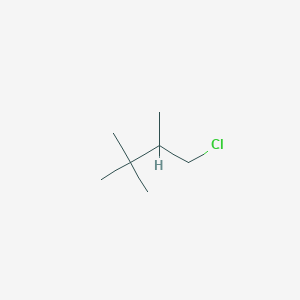

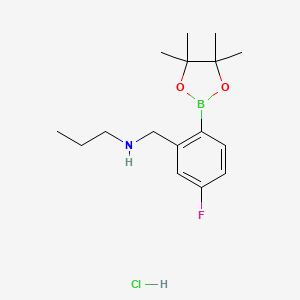

1-Chloro-2,3,3-trimethylbutane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Chloro-2,3,3-trimethylbutane is a chemical compound that can be synthesized through the rearrangement of carbonium-ion type reactions. The compound has been studied in the context of its synthesis and the behavior of its carbonium ions under certain conditions. The research indicates that this compound can be formed from 2,3,3-trimethyl-2-butanol-1-C^(14) when treated with specific reagents, leading to a distribution of the C^(14) label among the methyl groups .

Synthesis Analysis

The synthesis of 1-Chloro-2,3,3-tr

科学的研究の応用

Oxidation and Decomposition Studies

Oxidation Process : The oxidation of 2,2,3-trimethylbutane, a compound structurally similar to 1-Chloro-2,3,3-trimethylbutane, has been explored. This study involved adding traces of the alkane to mixtures of hydrogen and oxygen. The rate constants for H and OH attack on the compound were obtained, offering insights into the oxidation behavior of such alkanes (Baldwin, Walker, & Walker, 1981).

Chemical Kinetic Studies : The decomposition of 2,2,3-trimethylbutane in the presence of oxygen has been thoroughly investigated. This research is relevant because it elucidates the reaction mechanisms and kinetics of alkanes similar to this compound, thereby broadening our understanding of how such compounds behave under oxidative conditions (Atri, Baldwin, Evans, & Walker, 1978).

Chemical Synthesis and Reactivity

- Carbonium-ion Type Reactions : The treatment of a similar compound, 2,3,3-trimethyl-2-butanol-1-C^(14), with hydrochloric acid and zinc chloride, resulted in the formation of 2-chloro-2,3,3-trimethylbutane. This research provides insights into the reactivity and potential rearrangements that can occur in molecules like this compound (Roberts & Yancey, 1955).

Vibrational Analysis

- Infrared Spectra Analysis : The vibrational analysis of trimethylalkanes, including 2,2,3-trimethylbutane, provides valuable information on the structural and molecular dynamics of such compounds. This research can be extrapolated to understand the vibrational properties of this compound (Crowder & Gross, 1983).

Additives and Fuel Research

- Anti-Knock Additive in Fuel : 2,2,3-Trimethylbutane, a structurally similar compound to this compound, has been studied as a potential gasoline octane booster. Understanding its ignition properties at engine relevant conditions is critical for evaluating its efficacy as an anti-knock additive. This research could be relevant for similar applications of this compound (Atef et al., 2019).

作用機序

Safety and Hazards

特性

IUPAC Name |

1-chloro-2,3,3-trimethylbutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl/c1-6(5-8)7(2,3)4/h6H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUIGQNGRMZCADY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1,7-dimethyl-3-(3-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2503634.png)

![2-[2-(4-ethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B2503643.png)

![5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B2503644.png)